An In-depth Technical Guide to Drofenine Hydrochloride: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Drofenine Hydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine hydrochloride is an antimuscarinic and antispasmodic agent utilized for the relaxation of smooth muscles.[1] It is primarily employed in the treatment of conditions such as dysmenorrhea, as well as pain in the gastrointestinal, biliary, and urogenital tracts.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted mechanism of action of Drofenine hydrochloride, intended for professionals in research and drug development.
Chemical and Physical Properties
Drofenine hydrochloride, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride, possesses a well-defined set of physicochemical properties crucial for its pharmaceutical application.[1]
| Property | Value |
| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride[1] |
| Synonyms | Hexahydroadiphenine, Cycloadiphenine hydrochloride[2][3] |
| CAS Number | 548-66-3[2] |
| Molecular Formula | C₂₀H₃₂ClNO₂[1] |
| Molecular Weight | 353.9 g/mol [1] |
| Melting Point | 145-147 °C[4] |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml).[2] Water solubility is reported as >53.1 µg/mL.[4] |
| Appearance | White to Off-White Solid[5] |
| XLogP3 | 5.03750[4] |
Chemical Structure
The molecular structure of Drofenine hydrochloride comprises a cyclohexylphenylacetic acid moiety esterified with a 2-(diethylamino)ethanol group. The hydrochloride salt is formed by the protonation of the tertiary amine.[1]
Caption: Chemical structure of Drofenine hydrochloride.
Mechanism of Action
Drofenine hydrochloride exhibits a multi-faceted mechanism of action, primarily functioning as a competitive inhibitor of butyrylcholinesterase (BChE) and a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.
Butyrylcholinesterase (BChE) Inhibition
Drofenine hydrochloride is a potent competitive inhibitor of BChE, an enzyme involved in the hydrolysis of choline esters.[5] By inhibiting BChE, Drofenine increases the local concentration and prolongs the effect of acetylcholine, a neurotransmitter that can induce smooth muscle relaxation through its action on muscarinic receptors. The inhibition constant (Ki) for Drofenine's inhibition of human serum BChE has been calculated to be 3 µM.[4][6]
Caption: Drofenine hydrochloride's competitive inhibition of BChE.
TRPV3 Channel Activation
Drofenine hydrochloride acts as a selective agonist for the TRPV3 ion channel, a member of the transient receptor potential vanilloid family.[1] TRPV3 channels are non-selective cation channels expressed in various tissues, including smooth muscle. Activation of TRPV3 by Drofenine leads to an influx of cations, primarily Ca²⁺, which paradoxically can contribute to smooth muscle relaxation through various downstream signaling pathways, potentially involving the modulation of other ion channels or cellular processes. Studies have shown that Drofenine activates TRPV3 with similar potency to known agonists like 2-aminoethoxydiphenylboronate (2-APB) but with greater selectivity, as it does not activate other TRP channels such as TRPA1, V1, V2, V4, or M8.[1]
Caption: Drofenine hydrochloride's activation of the TRPV3 ion channel.
Experimental Protocols
Synthesis of Drofenine Hydrochloride
A general synthetic route to Drofenine hydrochloride involves a two-step process: the formation of the precursor acid and subsequent esterification.
Step 1: Synthesis of 2-cyclohexyl-2-phenylacetic acid
A common method for the synthesis of 2-cyclohexyl-2-phenylacetic acid involves the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide, followed by hydrolysis.[4]
-
Materials: Ethyl benzoylformate, cyclohexylmagnesium bromide, diethyl ether, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Dissolve ethyl benzoylformate in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add a solution of cyclohexylmagnesium bromide in diethyl ether to the reaction mixture at a controlled temperature.
-
After the addition is complete, reflux the mixture for a specified time.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide.
-
After cooling, acidify the mixture with hydrochloric acid to precipitate 2-cyclohexyl-2-phenylacetic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Step 2: Esterification and Salt Formation
-
Materials: 2-cyclohexyl-2-phenylacetic acid, 2-(diethylamino)ethanol, a suitable acid catalyst (e.g., sulfuric acid), toluene, hydrochloric acid.
-
Procedure:
-
Combine 2-cyclohexyl-2-phenylacetic acid, 2-(diethylamino)ethanol, and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base of Drofenine.
-
Dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate Drofenine hydrochloride.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Caption: General workflow for the synthesis of Drofenine hydrochloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of Drofenine hydrochloride.
-
Sample Preparation: Dissolve a known amount of Drofenine hydrochloride in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions can be made to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, the methylene protons of the ethyl group, and the ethyl groups attached to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the cyclohexyl and ethyl groups.
Infrared (IR) Spectroscopy
-
The IR spectrum of Drofenine hydrochloride would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic and aliphatic C-H stretching, and N-H stretching from the protonated amine.
Mass Spectrometry (MS)
-
The mass spectrum would show the molecular ion peak corresponding to the free base of Drofenine. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the diethylaminoethyl side chain.
Biological Assays
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of BChE by detecting the product of substrate hydrolysis. Butyrylthiocholine is used as the substrate, which is hydrolyzed by BChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of BChE, butyrylthiocholine, DTNB, and various concentrations of Drofenine hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a 96-well plate, add the BChE solution and the Drofenine hydrochloride solution (or buffer for control).
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (butyrylthiocholine) and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of Drofenine hydrochloride to calculate the IC₅₀ value.
-
TRPV3 Activation Assay (Calcium Flux Assay)
-
Principle: This assay measures the activation of TRPV3 channels by detecting the influx of calcium into cells. Cells expressing TRPV3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon channel activation by an agonist like Drofenine, the influx of Ca²⁺ leads to an increase in intracellular calcium concentration, which is detected as a change in fluorescence intensity.
-
Procedure:
-
Culture cells stably or transiently expressing human TRPV3 (e.g., HEK293 cells) in a suitable format (e.g., 96-well plate).
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add various concentrations of Drofenine hydrochloride to the cells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
Analyze the data to determine the concentration-response curve and calculate the EC₅₀ value for TRPV3 activation.
-
Conclusion
Drofenine hydrochloride is a valuable therapeutic agent with a complex mechanism of action involving both enzymatic inhibition and ion channel modulation. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and professionals involved in the development and optimization of antispasmodic therapies. The detailed experimental overviews offer a starting point for further investigation into the synthesis, analysis, and pharmacological characterization of this compound.
References
- 1. brainvta.tech [brainvta.tech]
- 2. bu.edu [bu.edu]
- 3. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid|RUO [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
